
Desisopropyl Disopyramide-d7 Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Desisopropyl Disopyramide-d7 Oxalate is a deuterated derivative of Disopyramide, a class I antiarrhythmic drug used to treat cardiac arrhythmias. This compound is primarily utilized in research settings, particularly in the field of proteomics . The molecular formula of this compound is C20H18D7N3O5, and it has a molecular weight of 394.47 .
Preparation Methods
The synthesis of Desisopropyl Disopyramide-d7 Oxalate involves the deuteration of Disopyramide, followed by the formation of its oxalate salt. The synthetic route typically includes the following steps:
Formation of Oxalate Salt: The deuterated Disopyramide is then reacted with oxalic acid to form the oxalate salt.
Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes.
Chemical Reactions Analysis
Desisopropyl Disopyramide-d7 Oxalate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Desisopropyl Disopyramide-d7 Oxalate is widely used in scientific research, particularly in the following areas:
Chemistry: It is used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of Disopyramide.
Industry: It is used in the development of new analytical methods and quality control processes .
Mechanism of Action
Desisopropyl Disopyramide-d7 Oxalate, like its parent compound Disopyramide, acts as a sodium channel blocker. It inhibits the fast inward sodium current responsible for the depolarization phase of the cardiac action potential. This action stabilizes the cardiac membrane and reduces excitability, making it effective in treating arrhythmias .
Comparison with Similar Compounds
Desisopropyl Disopyramide-d7 Oxalate is unique due to its deuterated nature, which makes it particularly useful in research settings. Similar compounds include:
Disopyramide: The parent compound, used clinically as an antiarrhythmic drug.
Quinidine: Another class I antiarrhythmic drug with similar properties.
Procainamide: A class I antiarrhythmic drug used to treat similar conditions
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-phenyl-2-pyridin-2-ylbutanamide;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O.C2H2O4/c1-14(2)20-13-11-18(17(19)22,15-8-4-3-5-9-15)16-10-6-7-12-21-16;3-1(4)2(5)6/h3-10,12,14,20H,11,13H2,1-2H3,(H2,19,22);(H,3,4)(H,5,6)/i1D3,2D3,14D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVCIBBRKTYOOA-LBRFFFIWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661892 |
Source


|
| Record name | Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216961-48-6 |
Source


|
| Record name | Oxalic acid--2-phenyl-4-{[(~2~H_7_)propan-2-yl]amino}-2-(pyridin-2-yl)butanamide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00661892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
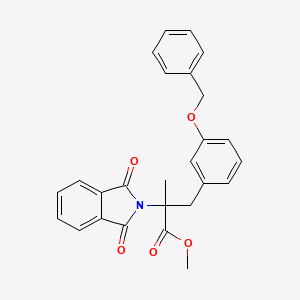
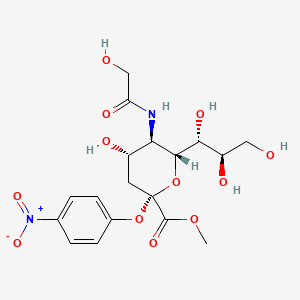

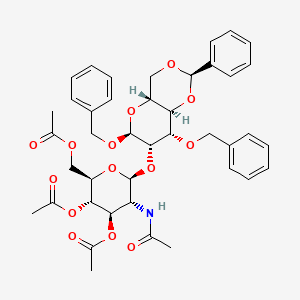
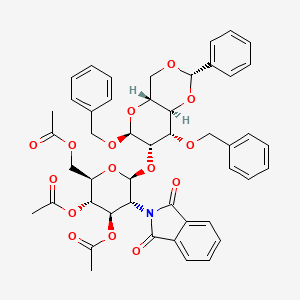
![1H-Cyclopenta[4,5]pyrrolo[2,3-e]benzimidazole(9CI)](/img/structure/B563457.png)
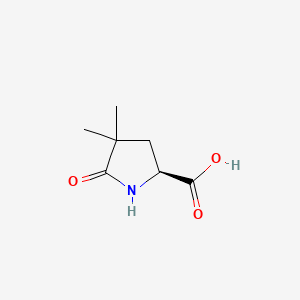
![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)
![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)


